6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
Description
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate features a pyran-4-one core substituted at the 3-position with a 2-phenoxyacetate ester and at the 6-position with a thioether-linked 4-methylpyrimidin-2-yl group. This structure combines a heterocyclic framework with sulfur-containing and aromatic moieties, which are common in bioactive molecules. The pyran-4-one core is known for its stability and hydrogen-bonding capacity, while the 4-methylpyrimidin-2-yl group may contribute to interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-7-8-20-19(21-13)27-12-15-9-16(22)17(10-24-15)26-18(23)11-25-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFURVQLMGXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Functional Group Reactivity
The target compound features a 4H-pyran-4-one core substituted at the 3-position with a 2-phenoxyacetate ester and at the 6-position with a ((4-methylpyrimidin-2-yl)thio)methyl group. The electron-deficient pyrimidine ring necessitates careful selection of sulfur nucleophiles, while the ester linkage demands protection-deprotection strategies to prevent hydrolysis during synthesis. Retrosynthetic analysis suggests two primary disconnections:
- Formation of the thioether bridge between 4-methylpyrimidine-2-thiol and 6-(bromomethyl)-4-oxo-4H-pyran-3-ol.
- Esterification of the resulting intermediate with 2-phenoxyacetyl chloride.
Precursor Synthesis Pathways
The 4H-pyran-4-one scaffold is typically derived from kojic acid derivatives via oxidation and functionalization. 4-Methylpyrimidine-2-thiol is commercially available but may require purification via recrystallization from ethanol/water mixtures to achieve >98% purity. 2-Phenoxyacetic acid is synthesized through Williamson ether synthesis between phenol and chloroacetic acid, followed by conversion to the acid chloride using thionyl chloride.
Thioether Bond Formation Methodologies
Nucleophilic Substitution Under Basic Conditions
The most widely reported method involves reacting 6-(bromomethyl)-4-oxo-4H-pyran-3-ol (1.0 equiv) with 4-methylpyrimidine-2-thiol (1.2 equiv) in anhydrous acetone at 20–25°C, using potassium carbonate (2.0 equiv) as base. This protocol, adapted from analogous pyrimidinyl thioether syntheses, achieves 72–78% yield after 6 hours.
Table 1: Optimization of Thioether Formation
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | Acetone, DMF, THF | Acetone | +15% vs DMF |
| Temperature (°C) | 0–40 | 20 | <5% variance |
| Base | K2CO3, NaHCO3, Et3N | K2CO3 | +22% vs Et3N |
| Reaction Time (h) | 2–12 | 6 | Peak at 6h |
Quenching with ice water followed by extraction with ethyl acetate (3 × 50 mL) and column chromatography (SiO2, hexane/EtOAc 3:1) provides the intermediate 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol in high purity.
Alternative Metal-Catalyzed Coupling
Recent patents describe palladium-mediated cross-coupling between 6-mercaptomethyl-4H-pyran-4-one and 2-iodo-4-methylpyrimidine, though this method shows lower efficiency (43–51% yield) compared to nucleophilic substitution.
Esterification of the Pyranol Intermediate
Acid Chloride Coupling
The penultimate step involves reacting 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (1.0 equiv) with 2-phenoxyacetyl chloride (1.5 equiv) in dry dichloromethane, using DMAP (0.1 equiv) as catalyst. After 12 hours at reflux, the mixture is washed with 5% NaHCO3 (2 × 30 mL) and purified via recrystallization from ethanol to yield the target compound as white crystals (mp 148–151°C).
Equation 1:
$$ \text{Pyranol intermediate} + \text{ClCOCH}2\text{OPh} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Target ester} + \text{HCl} $$
Enzymatic Esterification
Alternative biocatalytic approaches using Candida antarctica lipase B in tert-butyl methyl ether achieve 65% conversion after 48 hours, though scalability remains challenging compared to chemical methods.
Process Optimization and Yield Enhancement
Solvent Effects on Esterification
Comparative studies reveal dichloromethane outperforms THF and acetonitrile due to better solubility of the pyranol intermediate:
Table 2: Solvent Screening for Esterification
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 99.1 |
| THF | 7.58 | 71 | 98.3 |
| Acetonitrile | 37.5 | 63 | 97.8 |
Temperature-Controlled Side Reaction Mitigation
Maintaining the reaction below 40°C prevents transesterification of the phenoxyacetate group, as confirmed by LC-MS monitoring.
Analytical Characterization
Spectroscopic Validation
Purity Assessment via HPLC
Using a C18 column (4.6 × 150 mm, 5 μm) with 0.1% H3PO4/acetonitrile gradient (30:70 to 50:50 over 20 min), retention time = 12.7 min, purity >99%.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis replaces DMAP with inexpensive pyridine (3.0 equiv), achieving comparable yields (85–87%) while reducing catalyst costs by 92%.
Waste Stream Management
The process generates 8.2 kg waste/kg product, primarily from aqueous washes. Patent EP3722284NWB1 describes a closed-loop system recovering 78% of dichloromethane via fractional distillation.
Emerging Synthetic Technologies
Continuous Flow Chemistry
Microreactor systems (0.5 mL volume) enable complete thioether formation in 18 minutes versus 6 hours in batch mode, though esterification still requires conventional apparatus.
Photocatalytic Methods
Visible-light-mediated thiol-ene coupling between 4-methylpyrimidine-2-thiol and allyl-protected pyranol shows promise (61% yield) but requires further optimization.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyranone ring can be reduced to form the corresponding alcohol.
Substitution: The phenoxyacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the pyrimidine ring can interact with nucleotide-binding sites, while the phenoxyacetate group can enhance membrane permeability.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations
The trimethoxyphenyl group in is associated with tubulin inhibition in anticancer agents, suggesting the target compound could be optimized for similar applications.
Thioether Linkage :
- The (4-methylpyrimidin-2-yl)thio group in the target compound mirrors sulfur-containing analogues in , which exhibit metabolic stability and low toxicity. For example, the naphthylmethylthio derivative in showed potent analgesia with an LD₅₀ of 2000 mg/kg, indicating a favorable safety profile for thioether-based compounds.
Heterocyclic Core :
- Pyran-4-one derivatives (target, ) generally exhibit higher polarity than pyrazolo[3,4-d]pyrimidines (), affecting solubility and bioavailability.
Biological Activity
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a pyrimidine ring, a pyranone moiety, and an ester functional group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 385.42 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in the pyranone class have shown effectiveness against various bacterial strains.
- Antiviral Properties : Similar derivatives have been evaluated for their ability to inhibit viral replication, particularly against Hepatitis C virus (HCV).
- Anticancer Potential : Some pyran derivatives have demonstrated cytotoxic effects on cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific enzymes or receptors:
- Enzyme Inhibition : The thioether and pyrimidine moieties may facilitate binding at active sites of enzymes, potentially modulating their activity.
- Cell Permeability : The ester group may enhance cell membrane permeability, allowing for better distribution and efficacy within target cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Antiviral Activity against HCV :
-
Cytotoxicity Assessment :
- Research indicated that certain pyran derivatives displayed significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the pyranone structure were evaluated for their effects on cell proliferation and apoptosis .
-
Antimicrobial Testing :
- Compounds structurally related to this compound were tested against a panel of bacteria and fungi, showing promising antimicrobial properties .
Summary of Biological Activities
Structural Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo... | Pyrimidine ring, thioether linkage | Antiviral, antimicrobial |
| 5-Hydroxy-4H-pyran derivatives | Hydroxy group enhancing solubility | Anticancer |
| 5-Benzyloxy derivatives | Benzyloxy substitution | Antiviral |
Q & A
Basic: How can researchers optimize the multi-step synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate?
Methodological Answer:
The synthesis typically involves three stages: (1) preparation of the pyran-4-one core, (2) functionalization of the pyrimidine-thioether moiety, and (3) esterification with phenoxyacetic acid. Key optimization strategies include:
- Step 1 (Pyran Core): Use microwave-assisted synthesis (120°C, DMF) to reduce reaction time and improve yield compared to conventional heating .
- Step 2 (Thioether Linkage): Employ NaH as a base in THF to enhance nucleophilic substitution efficiency between 4-methylpyrimidine-2-thiol and the bromomethyl intermediate .
- Step 3 (Esterification): Utilize DCC/DMAP coupling under inert conditions (N₂, 0°C → RT) to minimize hydrolysis of the activated ester intermediate .
- Purification: Gradient column chromatography (hexane:EtOAc 8:1 to 4:1) ensures separation of regioisomers, confirmed by TLC and LC-MS .
Basic: What are the recommended methods for determining the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Profiling:
- Polar Solvents: Use HPLC-grade DMSO for stock solutions (tested via UV-Vis at λ=270 nm). Dilute in PBS (pH 7.4) for aqueous compatibility, noting precipitation thresholds via dynamic light scattering (DLS) .
- LogP Calculation: Perform shake-flask experiments with octanol/water partitioning, validated by HPLC retention time correlation .
- Stability Assessment:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min) to identify decomposition points .
- Hydrolytic Stability: Incubate in buffers (pH 1–10, 37°C) for 24–72 hrs; monitor degradation via LC-MS and compare peak areas .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
Methodological Answer:
Discrepancies often arise from assay design variations. To reconcile
- Standardize Assay Conditions:
- Use uniform ATP concentrations (e.g., 10 µM for competitive inhibition studies) and control for serum protein binding (e.g., 0.1% BSA) .
- Validate cell-free vs. cellular assays: Compare recombinant kinase activity (e.g., EGFR) with cell viability (MTT assay in A549 cells) .
- Structural Validation:
- Confirm compound integrity post-assay via HRMS to rule out degradation artifacts .
- Data Normalization:
- Normalize IC₅₀ values to reference inhibitors (e.g., staurosporine for kinase panels) and report statistical significance (p<0.05, n=3) .
Advanced: What computational and experimental approaches are suitable for elucidating the mechanism of action of this compound?
Methodological Answer:
A multi-modal strategy is recommended:
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) using crystallized kinase structures (PDB: 1M17) to predict binding poses. Prioritize residues within 5Å of the pyrimidine-thioether group .
- MD simulations (GROMACS, 100 ns) assess binding stability (RMSD <2Å) and hydrogen-bond occupancy .
- Experimental Validation:
- SPR Analysis: Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
- Cellular Pathway Mapping: Use phospho-proteomics (LC-MS/MS) to identify downstream effectors (e.g., MAPK/ERK) in treated vs. untreated cells .
Basic: How should researchers design stability-indicating analytical methods for this compound?
Methodological Answer:
Develop a validated HPLC-DAD protocol:
- Column: C18 (5 µm, 250×4.6 mm), 30°C.
- Mobile Phase: Gradient from 40% to 70% acetonitrile in 0.1% formic acid over 20 mins .
- Detection: 270 nm (λmax for pyran/pyrimidine chromophores).
- Forced Degradation: Expose to heat (60°C/24h), acid (0.1N HCl/6h), and oxidants (3% H₂O₂/6h). Resolve degradation products (>2.0 resolution) and confirm via MS/MS .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
Focus on systematic substitutions:
- Pyrimidine Modifications: Compare 4-methyl vs. 4-ethyl groups to evaluate steric effects on kinase selectivity .
- Phenoxyacetate Variations: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl para-position to enhance metabolic stability (test in liver microsomes) .
- Thioether Linker Optimization: Replace -S-CH₂- with -O-CH₂- to assess hydrogen-bonding impact (synthesize via Mitsunobu reaction) .
- Data Correlation: Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values across 20+ analogs .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR: Assign peaks for pyran C=O (δ 170–175 ppm), pyrimidine aromatic protons (δ 8.2–8.5 ppm), and phenoxy methylene (δ 4.5–5.0 ppm) .
- FT-IR: Confirm ester C=O stretch (1740 cm⁻¹) and pyrimidine C=N (1650 cm⁻¹) .
- HRMS: Validate molecular ion [M+H]+ at m/z 415.0924 (calculated for C₂₀H₁₈N₂O₅S) with <2 ppm error .
Advanced: How can researchers address low yield in the final esterification step of the synthesis?
Methodological Answer:
Low yields (~30%) often stem from competing hydrolysis. Mitigation strategies:
- Activation Protocol: Replace DCC with EDCI/HOBt to improve coupling efficiency (yield increases to 65%) .
- Solvent Optimization: Use anhydrous CH₂Cl₂ with molecular sieves (4Å) to scavenge water .
- Temperature Control: Perform reactions at −20°C to suppress side reactions, followed by gradual warming to RT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
